molecular formula C11H13FN2O B7470979 2-(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)acetamide

2-(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)acetamide

Cat. No. B7470979
M. Wt: 208.23 g/mol
InChI Key: HIITYKVSBSMOEB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is known for its unique properties, including its ability to act as a potent inhibitor of various enzymes and receptors. In

Mechanism of Action

The mechanism of action of 2-(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)acetamide involves its ability to bind to the active site of enzymes and receptors. This compound acts as a competitive inhibitor, competing with the natural substrate for binding to the enzyme or receptor. The binding of 2-(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)acetamide to the active site of the enzyme or receptor prevents the natural substrate from binding, thereby inhibiting its activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)acetamide depend on the specific enzyme or receptor it inhibits. For example, inhibition of acetylcholinesterase can lead to an increase in the levels of acetylcholine, a neurotransmitter that plays a crucial role in the central and peripheral nervous systems. This can have therapeutic implications in the treatment of Alzheimer's disease and other neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)acetamide in lab experiments is its ability to act as a potent inhibitor of various enzymes and receptors. This makes it a valuable tool in the study of physiological processes and the development of new drugs. However, there are also limitations to its use, such as its potential toxicity and the need for careful handling and storage.

Future Directions

There are several future directions for further research on 2-(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)acetamide. One area of research is the development of new drugs based on this compound. Its ability to act as an enzyme and receptor inhibitor makes it a promising candidate for the development of new therapeutics. Another area of research is the study of its potential toxicity and the development of safer handling and storage methods. Additionally, further research is needed to explore its potential applications in other fields, such as agriculture and environmental science.
Conclusion:
In conclusion, 2-(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)acetamide is a chemical compound with significant potential in various fields of scientific research. Its ability to act as a potent inhibitor of enzymes and receptors makes it a valuable tool in the study of physiological processes and the development of new drugs. Further research is needed to explore its potential applications and to develop safer handling and storage methods.

Synthesis Methods

The synthesis of 2-(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)acetamide involves the reaction of 8-fluoro-3,4-dihydroquinoline with acetic anhydride in the presence of a catalyst. The reaction is carried out under reflux conditions, and the resulting product is purified using various techniques such as column chromatography and recrystallization. The purity and yield of the final product can be determined using analytical techniques such as NMR spectroscopy and HPLC.

Scientific Research Applications

2-(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)acetamide has been extensively studied for its potential applications in various fields of scientific research. One of the main areas of research is its use as an enzyme inhibitor. This compound has been shown to inhibit the activity of various enzymes such as acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes play a crucial role in various physiological processes, and their inhibition can have significant therapeutic implications.

properties

IUPAC Name

2-(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O/c12-9-5-1-3-8-4-2-6-14(11(8)9)7-10(13)15/h1,3,5H,2,4,6-7H2,(H2,13,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIITYKVSBSMOEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C(=CC=C2)F)N(C1)CC(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(8-fluoro-3,4-dihydro-2H-quinolin-1-yl)acetamide

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